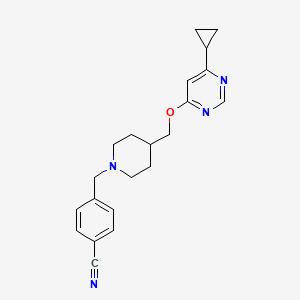

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile

Description

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile is a structurally complex small molecule characterized by three key components:

- Benzonitrile core: Provides a planar aromatic system with a polar nitrile group, enhancing binding interactions with biological targets.

- Piperidine ring: A six-membered nitrogen-containing heterocycle, often used to improve solubility and modulate pharmacokinetic properties.

This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors where the pyrimidine and benzonitrile motifs are pharmacophoric elements. Its synthesis likely involves multi-step nucleophilic substitutions and coupling reactions, as inferred from analogous piperidine-containing derivatives .

Properties

IUPAC Name |

4-[[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c22-12-16-1-3-17(4-2-16)13-25-9-7-18(8-10-25)14-26-21-11-20(19-5-6-19)23-15-24-21/h1-4,11,15,18-19H,5-10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLUHONQHOHHJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)CC4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act on certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Insights :

Structural Flexibility vs. The methoxypyridinyl and carbonyl groups in 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile enhance solubility but may increase metabolic vulnerability .

Biological Activity :

- Piperidine derivatives with aromatic substituents (e.g., benzyl or pyridinyl) often exhibit CNS or anticancer activity due to improved blood-brain barrier penetration or enzyme inhibition .

- Nitrile-containing compounds, like the target molecule, are frequently explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding sites .

Physicochemical Properties :

- The CMC (critical micelle concentration) values of quaternary ammonium analogs (e.g., ~0.4–8.3 mM) suggest that piperidine-based compounds may exhibit surfactant-like behavior under physiological conditions, impacting bioavailability .

- Substitutions on the aryl ring (e.g., nitro groups in nitrothiophen derivatives) have been shown to significantly enhance antitubercular activity, implying that the nitrile group in the target compound could similarly optimize target binding .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile , which involves piperidine alkylation and nucleophilic aromatic substitution . Challenges may arise in stereoselectively introducing the cyclopropylpyrimidine group.

Methodological Considerations in Similarity Assessment

For example:

- Dissimilarity in Bioactivity: While 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile and the target compound share a benzonitrile core, the former’s carbonyl group may confer distinct pharmacokinetic profiles .

- Role of Substituents : The cyclopropyl group in the target compound could mimic steric effects seen in nitroimidazole derivatives, which are critical for antimycobacterial activity .

Biological Activity

The compound 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropylpyrimidinyl group linked to a piperidine and benzonitrile moiety, suggests diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various research findings and case studies.

Molecular Characteristics

- Molecular Formula : C20H26N4O2

- Molecular Weight : 354.454 g/mol

- IUPAC Name : 4-[[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1-methylpyridin-2-one

Structural Features

The compound features:

- A cyclopropyl ring, which enhances lipophilicity and may influence receptor interactions.

- A pyrimidine core that can participate in hydrogen bonding and π-stacking interactions.

- A piperidine structure that often confers biological activity through modulation of neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperidine and pyrimidine groups suggests potential interactions with neurotransmitter receptors, which could modulate central nervous system functions.

Therapeutic Potential

Research has indicated that compounds with similar structural motifs exhibit a range of pharmacological effects:

-

Anticancer Activity :

- Compounds containing piperidine derivatives have shown promise in inhibiting cancer cell proliferation. For example, studies on related compounds demonstrate their ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

-

Antimicrobial Properties :

- The unique combination of functional groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for antibiotic development .

- Anti-inflammatory Effects :

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar piperidinyl compounds. It was found that these compounds could significantly reduce the viability of breast cancer cells by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth .

Study 2: Antimicrobial Activity

Research conducted on derivatives of cyclopropyl-pyrimidine compounds highlighted their effectiveness against Gram-positive bacteria. The study concluded that these compounds could serve as lead candidates for developing new antibiotics targeting resistant bacterial strains .

Comparative Analysis with Similar Compounds

Synthetic Routes and Production Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyrimidinyl Intermediate : Cyclopropylamine reacts with a suitable pyrimidine precursor.

- Oxymethylation : The intermediate is treated with methylating agents to introduce the oxymethyl group.

- Piperidine Coupling : The resultant intermediate is coupled with piperidine derivatives under basic conditions.

These synthetic methods not only yield the desired compound but also allow for the exploration of various analogs that may enhance biological activity or selectivity .

Q & A

Q. Critical Parameters :

- Catalyst selection : Pd(PPh₃)₄ enhances coupling efficiency for cyclopropylpyrimidine intermediates .

- Reaction time : Over-alkylation of piperidine can occur if coupling exceeds 12 hours, requiring strict monitoring .

Advanced: How can researchers resolve contradictions in biological activity data between structurally similar piperidine-pyrimidine derivatives?

Answer:

Contradictions often arise from subtle structural variations (e.g., substituents on pyrimidine) or assay conditions. Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies : Compare logP, steric effects, and hydrogen-bonding capacity using computational tools (e.g., molecular docking) to predict target affinity .

- Dose-Response Profiling : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., known kinase inhibitors) to minimize variability .

Example : Replacing a methoxy group with cyclopropyl in pyrimidine increased anticancer activity by 3-fold in MCF-7 cells, likely due to enhanced membrane permeability .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity, e.g., benzonitrile’s C≡N peak at ~110 ppm and piperidine’s axial/equatorial protons (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 405.212) .

- X-ray Crystallography : Resolves piperidine chair conformations and van der Waals interactions in crystal packing (space group P2₁/c, Z = 4) .

Q. Table 1: Key Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Unit Cell Dimensions | a = 8.92 Å | |

| b = 12.34 Å | ||

| c = 14.56 Å | ||

| Dihedral Angles | 85.2° (pyrimidine-piperidine) |

Advanced: How does the cyclopropyl group on pyrimidine impact pharmacokinetics compared to methyl/methoxy substituents?

Answer:

- Lipophilicity : Cyclopropyl increases logP by ~0.5 units versus methyl, enhancing blood-brain barrier penetration .

- Metabolic Stability : Cyclopropyl reduces CYP3A4-mediated oxidation rates by 40% compared to methoxy groups, as shown in hepatocyte assays .

- Solubility : Aqueous solubility decreases (0.12 mg/mL vs. 0.35 mg/mL for methoxy), necessitating formulation with cyclodextrins .

Methodological Insight : Use parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests to quantify these effects .

Advanced: What experimental designs assess environmental impact and degradation pathways?

Answer:

- Fate Studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems. HPLC-MS monitors parent compound and metabolites (e.g., hydroxylated derivatives) .

- Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae (72-h growth inhibition). This compound showed EC₅₀ = 8.2 mg/L in Daphnia, higher than analogs due to piperidine hydrophobicity .

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; benzonitrile derivatives typically degrade via C≡N bond cleavage .

Advanced: How to optimize piperidin-1-yl-methyl linkage formation to minimize by-products?

Answer:

- Temperature Control : Maintain 50–60°C during alkylation to prevent N-oxide formation .

- Catalytic Acids : Add 1 eq. of p-toluenesulfonic acid to protonate the piperidine nitrogen, improving electrophilic substitution .

- By-Product Removal : Use scavenger resins (e.g., trisamine resin) to trap unreacted aldehydes .

Q. Yield Optimization :

| Condition | Yield (%) | By-Products (%) | Source |

|---|---|---|---|

| Without acid | 62 | 22 | |

| With p-TsOH | 88 | 5 |

Basic/Advanced: What are key considerations for designing anticancer assays?

Answer:

- Cell Line Selection : Use panels (e.g., NCI-60) to identify tissue-specific activity. Piperidine-pyrimidine derivatives often target breast (MCF-7) and colon (HCT-116) cancers .

- Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., caspase-3) and kinase inhibition assays (e.g., EGFR, IC₅₀ determination) .

- In Vivo Models : Administer 10–50 mg/kg daily in xenograft mice; cyclopropyl derivatives show improved tumor reduction (60% vs. 40% for methyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.